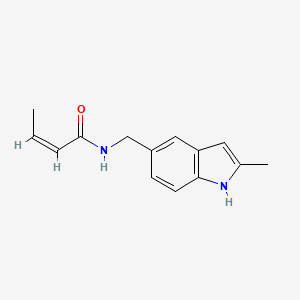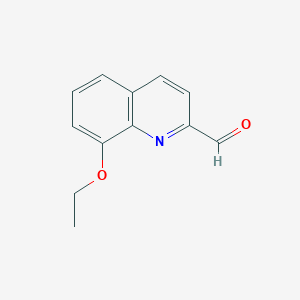![molecular formula C16H12N2O2S B2417899 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide CAS No. 923069-73-2](/img/structure/B2417899.png)
4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been found to possess a broad spectrum of biological activities such as anticancer, antioxidant, anti-inflammatory, anti-tumour, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic and anti-fungal among others .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The benzothiazole nucleus is formed by the fusion of the thiazole ring with a benzene ring . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Benzothiazole derivatives have been found to inhibit various types of cancer cell lines through a multitude of mechanisms . They also showed a crucial role in the inhibition of the metalloenzyme carbonic anhydrase (CA) .科学研究应用
Antitumor Activity
Benzothiazole derivatives, including our compound of interest, have shown promise as potential antitumor agents. Researchers have explored their ability to inhibit tumor cell growth, induce apoptosis, and interfere with cancer cell signaling pathways. Further investigations are needed to identify specific mechanisms and optimize their efficacy .
Antimicrobial Properties
The benzothiazole nucleus possesses inherent antimicrobial activity. Studies have evaluated derivatives of this compound for their effectiveness against bacterial and fungal infections. For instance, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives exhibited potent antibacterial activity against Escherichia coli and Micrococcus . These findings highlight the potential of benzothiazole-based compounds as antimicrobial agents.
Anti-Inflammatory Effects
Researchers have investigated benzothiazole derivatives for their anti-inflammatory properties. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders . Further studies are necessary to elucidate their precise mechanisms of action.
Anticonvulsant Activity
Some benzothiazole derivatives have demonstrated anticonvulsant effects in preclinical models. These compounds may influence neuronal excitability and provide a basis for developing novel antiepileptic drugs. However, clinical validation is essential before their use in human patients .
Antidiabetic Potential
The benzothiazole scaffold has been explored as a source of antidiabetic agents. Researchers have synthesized derivatives and evaluated their impact on glucose metabolism, insulin sensitivity, and related pathways. These studies aim to identify compounds that could complement existing antidiabetic therapies or offer new treatment options .
Other Biological Activities
Beyond the mentioned fields, benzothiazole derivatives have been investigated for various other biological activities, including antioxidant effects, enzyme inhibition, and neuroprotective properties. These multifaceted compounds continue to attract attention due to their diverse pharmacological potential .
作用机制
Target of Action
The primary targets of 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide are acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that plays a role in reward, motivation, and motor control .
Mode of Action
4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide interacts with its targets by inhibiting their activity . It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . The compound’s interaction with flavin adenine dinucleotide (FAD) in the MAO-B enzyme active site is particularly noteworthy .
Biochemical Pathways
The inhibition of AChE and MAO-B enzymes by 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide affects several biochemical pathways. The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic signaling . The inhibition of MAO-B results in increased dopamine levels, affecting dopaminergic signaling . Additionally, this compound has been shown to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which can influence their absorption and distribution.
Result of Action
The inhibition of AChE and MAO-B enzymes by 4-acetyl-N-(benzo[d]thiazol-6-yl)benzamide leads to increased levels of acetylcholine and dopamine, respectively . This can enhance cognitive performance and potentially alleviate symptoms of neurodegenerative diseases like Alzheimer’s . Furthermore, the prevention of beta-amyloid plaque formation could potentially slow the progression of Alzheimer’s disease .
属性
IUPAC Name |
4-acetyl-N-(1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-10(19)11-2-4-12(5-3-11)16(20)18-13-6-7-14-15(8-13)21-9-17-14/h2-9H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDHQSKLLCYUAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

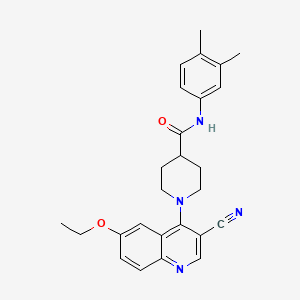
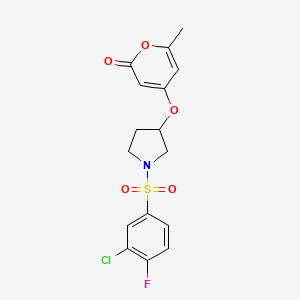
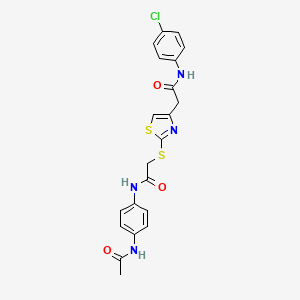
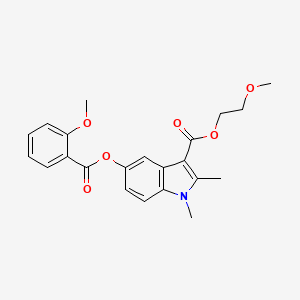
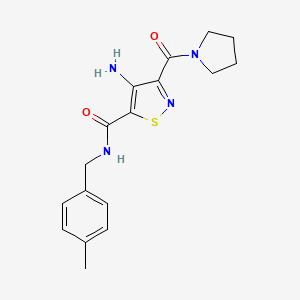
![3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2417829.png)
![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B2417830.png)
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide](/img/structure/B2417831.png)
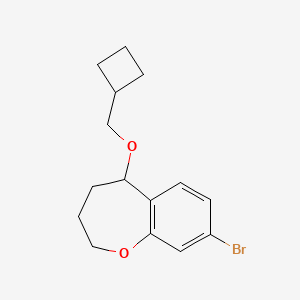

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)
